(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate

Catalog No.
S13446161
CAS No.
M.F
C28H21NO4
M. Wt
435.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl...

Product Name

(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-hydroxy-9H-xanthen-9-yl)carbamate

Molecular Formula

C28H21NO4

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C28H21NO4/c30-17-13-14-23-26(15-17)33-25-12-6-5-11-22(25)27(23)29-28(31)32-16-24-20-9-3-1-7-18(20)19-8-2-4-10-21(19)24/h1-15,24,27,30H,16H2,(H,29,31)

InChI Key

ABGQOXIZMUEHIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4C5=C(C=C(C=C5)O)OC6=CC=CC=C46

(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate is an organic compound characterized by a complex structure that includes a fluorenyl group and a xanthenyl moiety. This compound features a carbamate functional group, which is known for its potential biological activity and versatility in medicinal chemistry. The presence of both the fluorenyl and xanthenyl units suggests that this compound may exhibit unique photophysical properties, making it of interest in various fields including organic electronics and pharmaceuticals.

The chemical reactivity of (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate can be explored through several types of reactions:

  • Hydrolysis: The carbamate group can undergo hydrolysis in the presence of water, leading to the formation of the corresponding amine and carbonic acid.
  • Esterification: The hydroxyl group on the xanthenyl part can react with acids to form esters, which may enhance solubility or modify biological activity.
  • Nucleophilic Substitution: The fluorenyl group may participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are crucial for modifying the compound's properties and enhancing its applicability in various fields.

The biological activity of (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate is likely influenced by its structural components. Compounds containing carbamate groups are often investigated for their pharmacological effects, including:

  • Antitumor Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Antioxidant Properties: The presence of aromatic rings may contribute to free radical scavenging capabilities.
  • Enzyme Inhibition: Potential interactions with specific enzymes could lead to therapeutic applications in treating diseases like diabetes or inflammation.

Studies employing computational methods such as PASS (Prediction of Activity Spectra for Substances) have been used to predict biological activities based on structural characteristics, indicating that this compound may possess significant pharmacological potential .

Several synthetic strategies can be employed to produce (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate:

  • Direct Coupling: A common method involves coupling 3-hydroxyxanthene with fluorenylmethyl chloroformate under basic conditions to form the desired carbamate.
  • Reflux Conditions: The reaction mixture may require refluxing to ensure complete reaction and optimal yields.
  • Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are typically employed to isolate the product.

(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamateFluorenyl & xanthenyl moieties with carbamateAntitumor, antioxidantPharmaceuticals, organic electronicsCarbamazepineCarbamate structureAnticonvulsantNeurologyFluorescein DerivativesXanthene core with additional functional groupsFluorescentDyes, imagingXanthene DyesXanthene structureVariesDyes, fluorescent probes

The uniqueness of (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate lies in its dual structural motifs and potential multifunctionality, setting it apart from other compounds within its class.

Interaction studies are essential for understanding how (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate interacts with biological targets:

  • Molecular Docking Studies: These computational techniques can predict binding affinities and modes of interaction with various proteins or enzymes.
  • In Vitro Assays: Laboratory experiments can evaluate the compound's effect on cell lines or isolated enzymes, providing insights into its pharmacological profile.
  • Toxicity Assessments: Understanding potential toxic effects is crucial for evaluating the safety of this compound in therapeutic contexts.

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

435.14705815 g/mol

Monoisotopic Mass

435.14705815 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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